4-(4-methoxypyridin-2-yl)-N-(2-methylprop-2-enyl)piperazine-1-carboxamide
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Overview
Description
4-(4-methoxypyridin-2-yl)-N-(2-methylprop-2-enyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxypyridine moiety and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxypyridin-2-yl)-N-(2-methylprop-2-enyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Methoxypyridine Moiety: The methoxypyridine group can be introduced via a nucleophilic substitution reaction using 4-methoxypyridine and an appropriate leaving group.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperazine derivative with an isocyanate or a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the methoxypyridine moiety.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-(4-methoxypyridin-2-yl)-N-(2-methylprop-2-enyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies investigating its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-methoxypyridin-2-yl)-N-(2-methylprop-2-enyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide: Lacks the N-(2-methylprop-2-enyl) group.
N-(2-methylprop-2-enyl)piperazine-1-carboxamide: Lacks the 4-(4-methoxypyridin-2-yl) group.
4-(4-hydroxypyridin-2-yl)-N-(2-methylprop-2-enyl)piperazine-1-carboxamide: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
4-(4-methoxypyridin-2-yl)-N-(2-methylprop-2-enyl)piperazine-1-carboxamide is unique due to the presence of both the methoxypyridine moiety and the N-(2-methylprop-2-enyl) group, which may confer distinct pharmacological properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-(4-methoxypyridin-2-yl)-N-(2-methylprop-2-enyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-12(2)11-17-15(20)19-8-6-18(7-9-19)14-10-13(21-3)4-5-16-14/h4-5,10H,1,6-9,11H2,2-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBCSMMXQIGQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=O)N1CCN(CC1)C2=NC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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